Nalfurafine hydrochloride
Description
Significance of Kappa-Opioid Receptor Agonism in Therapeutic Modalities
The kappa-opioid receptor (KOR) is a member of the G-protein coupled receptor family, which also includes the mu-opioid (MOR) and delta-opioid (DOR) receptors. psu.edu Activation of KORs modulates a variety of physiological processes, including pain, itch (pruritus), mood, and reward. nih.gov This makes KOR agonists a subject of significant interest for therapeutic development.
Unlike MOR agonists, such as morphine, which are potent analgesics but carry a high risk of addiction, respiratory depression, and other side effects, KOR agonists present a different therapeutic profile. psu.edupmda.go.jp They have demonstrated analgesic effects, particularly in models of visceral pain, without the same liability for abuse. nih.govnih.gov This has driven research into KOR agonists as potential non-addictive alternatives for pain management. pmda.go.jp
The role of KOR agonism in alleviating pruritus is particularly noteworthy. frontiersin.orgmdpi.com An imbalance in the mu- and kappa-opioid systems is thought to contribute to chronic itch conditions. patsnap.com While MOR activation can induce itch, KOR activation has been shown to suppress it. psu.edu This has led to the successful development of KOR agonists for treating pruritus, especially in specific patient populations like those with chronic kidney disease. mdpi.compatsnap.com
Furthermore, the kappa-opioid system is implicated in mood regulation and addiction. nih.gov KOR activation can produce dysphoria and aversion, which has limited the clinical use of some KOR agonists. nih.gov However, this anti-rewarding property also suggests a potential therapeutic application in treating substance use disorders. wikipedia.org The diverse functions of the KOR system highlight the broad therapeutic potential of its agonists in treating a range of conditions, from pain and pruritus to addiction and potentially even inflammatory diseases and multiple sclerosis. psu.edunih.govdovepress.comresearchgate.net
Historical Context of Nalfurafine (B1239173) Hydrochloride Discovery and Development
The development of nalfurafine hydrochloride, also known by its development code TRK-820, emerged from the search for opioid analgesics that could circumvent the significant adverse effects associated with MOR agonists. annualreviews.org In 1982, the highly selective KOR agonist U-50488H was synthesized, but its development was halted due to adverse effects like dysphoria and psychotomimetic effects in clinical trials. nih.gov
In 1998, a Japanese research group successfully designed and synthesized this compound, a novel, non-peptide KOR agonist with a distinct chemical structure. nih.gov It was derived from the structural modification of the opioid antagonist naltrexone (B1662487). The design was based on the "message-address concept," where the 4,5-epoxymorphinan skeleton acts as the "message" for opioid activity, and the remaining part of the structure serves as the "address" that directs its selectivity to the KOR. nih.gov
Initially, nalfurafine was developed as an analgesic for post-operative pain. While it showed potent analgesic effects in animal models, it produced significant sedation in human trials. This led to a shift in its therapeutic indication to the treatment of pruritus.
In 2009, this compound was approved in Japan for the treatment of uremic pruritus in patients with chronic kidney disease undergoing hemodialysis, making it the first selective KOR agonist to be approved for clinical use. mdpi.comannualreviews.org Marketed under the brand name Remitch®, it has since been recognized for its efficacy in managing intractable pruritus. mdpi.com
Overview of this compound's Unique Pharmacological Profile
This compound is a potent and selective full agonist of the KOR. annualreviews.org Its unique pharmacological profile distinguishes it from other opioid receptor agonists. frontiersin.org
One of the most significant aspects of nalfurafine's profile is its high selectivity for the KOR over the MOR and DOR. nih.gov This selectivity is believed to contribute to its favorable side-effect profile, particularly the low propensity to induce common opioid-related adverse effects such as respiratory depression and dependence. frontiersin.orgmdpi.com While it has been found to have weak partial agonist activity at the MOR in vitro, there is no in vivo evidence of MOR agonism or antagonism.
Nalfurafine exhibits what are often described as "atypical" properties for a KOR agonist. Unlike the prototypical KOR agonist U-50488, nalfurafine does not produce conditioned place aversion in rodents, suggesting a lack of the dysphoric effects that have limited the clinical development of other KOR agonists.
A key element of nalfurafine's unique profile is its nature as a biased agonist. Biased agonism, or functional selectivity, refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another upon binding to a receptor. Nalfurafine has been shown to be a G-protein biased agonist, particularly at the human KOR. nih.gov This means it preferentially activates the G-protein signaling pathway, which is associated with the therapeutic effects of KOR agonists like analgesia and anti-pruritus, while having a lower potency for activating the β-arrestin pathway, which has been linked to adverse effects like dysphoria. nih.govdovepress.com This biased agonism is thought to be a major contributor to its unique and favorable clinical profile. dovepress.com
The mechanism of its antipruritic action is believed to involve the modulation of itch sensation in the central nervous system through the activation of KORs, which can inhibit the release of neuropeptides like substance P that are involved in transmitting itch signals. frontiersin.organnualreviews.org
Data Tables
Table 1: Binding Affinities (Ki) of this compound for Human Opioid Receptors
| Receptor | Ki Value (nmol/L) | Source |
| Kappa (κ) | 0.244 ± 0.026 | frontiersin.org |
| Mu (μ) | 2.21 ± 0.21 | frontiersin.org |
| Delta (δ) | 484 ± 59.6 | frontiersin.org |
Table 2: Functional Activity (EC50) of this compound at Human Opioid Receptors
| Receptor | EC50 Value (nmol/L) | Source |
| Kappa (κ) | 0.00816 ± 0.00138 | frontiersin.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5.ClH/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17;/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3;1H/b7-4+;/t20-,22-,26+,27+,28-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSFYNINGIMKAG-FQJQBBMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426071 | |
| Record name | Remitch | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152658-17-8 | |
| Record name | 2-Propenamide, N-[(5α,6β)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]-3-(3-furanyl)-N-methyl-, hydrochloride (1:1), (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152658-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remitch | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-17-(Cyclopropylmethyl-3,14 beta-dihydroxy-4,5 alphaepoxy-6 beta-(N-methyl-trans-3-(3-furyl)acrylamido)morphinan hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALFURAFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CC4N0P8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Receptor Pharmacology of Nalfurafine Hydrochloride
Kappa-Opioid Receptor Agonism and Selectivity
Nalfurafine (B1239173) is characterized as a full agonist at the kappa-opioid receptor. nih.govwikipedia.org Its interaction with the receptor is highly potent and demonstrates a significant degree of selectivity over other opioid receptor subtypes. nih.govfrontiersin.org
Nalfurafine hydrochloride exhibits a high binding affinity for the kappa-opioid receptor (KOR), with reported inhibitor constant (Ki) values in the low nanomolar to picomolar range. nih.govwikipedia.org Its affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) is considerably lower, indicating a moderate to high selectivity for KOR. nih.gov Binding to the nociceptin (B549756)/orphanin FQ receptor (NOR) is generally reported as negligible. nih.govfrontiersin.org
Studies have shown variability in the exact Ki values, which can be attributed to differences in experimental conditions, radioligands, and tissue preparations used in the binding assays. nih.gov Despite this variability, the data consistently demonstrate a preferential binding to KOR. The KOR/MOR selectivity ratio has been reported to range from 2.4 to 69, while the KOR/DOR selectivity is even more pronounced, at ≥214. nih.gov In functional assays, such as those measuring [³⁵S]GTPγS binding, nalfurafine's KOR/MOR selectivity is reported to be between 32 and 128. nih.gov
| Receptor | Reported Ki Value Range (nM) | Selectivity Ratio |
|---|---|---|
| Kappa (KOR) | 0.075 - 3.5 | N/A |
| Mu (MOR) | 0.43 - 53 | KOR/MOR: 2.4 - 128 |
| Delta (DOR) | 51 - 1200 | KOR/DOR: ≥214 |
| Nociceptin (NOR) | Negligible Binding | N/A |
Data compiled from multiple studies, reflecting ranges observed in different experimental conditions. nih.gov
Nalfurafine displays a pharmacological profile that is distinct from prototypical KOR agonists like U-50488. wikipedia.orgfrontiersin.org While both compounds are potent KOR agonists, they elicit different behavioral responses in preclinical models. wikipedia.org A key difference is that, unlike U-50488, nalfurafine does not produce conditioned place aversion (CPA) in rodents, a behavioral correlate of the dysphoria and psychotomimetic effects seen with many KOR agonists. wikipedia.orgnih.govmdpi.com This suggests qualitative differences in their mechanisms of action at a molecular level. wikipedia.org
| Feature | Nalfurafine | U-50488 |
|---|---|---|
| Receptor Activity | Full KOR Agonist | Full KOR Agonist |
| Conditioned Place Aversion (CPA) | Does not induce | Induces |
| mTOR Pathway Activation | Does not activate | Activates |
| Biased Agonism Profile | Considered G-protein biased by many studies | Generally considered an unbiased or balanced agonist |
This table provides a simplified comparison based on findings from multiple preclinical studies. wikipedia.orgnih.govfrontiersin.orgnih.gov
Functional Selectivity and Biased Agonism
The concept of functional selectivity, or biased agonism, posits that a ligand can preferentially activate one of several signaling pathways downstream of a single receptor. Nalfurafine's unique profile has led to extensive investigation into its potential as a biased agonist at the KOR. nih.govahajournals.orgnih.gov
As a GPCR agonist, nalfurafine's primary mechanism involves the activation of intracellular G-proteins upon binding to the KOR. patsnap.com This activation leads to the inhibition of the enzyme adenylate cyclase, which in turn reduces the intracellular production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). patsnap.commdpi.com The resulting decrease in cAMP levels leads to reduced neuronal excitability and the inhibition of neurotransmitter release, which is believed to underpin its therapeutic effects. patsnap.com The G-protein-mediated pathway is largely associated with the analgesic and antipruritic effects of KOR agonists. mdpi.comnih.gov
In addition to G-protein coupling, GPCRs can also signal through β-arrestin pathways. nih.govnih.gov The recruitment of β-arrestin is often associated with receptor desensitization and internalization, as well as the initiation of distinct signaling cascades that can mediate different physiological effects. ahajournals.orgnih.gov For KOR agonists, the β-arrestin pathway has been linked to adverse effects such as dysphoria and aversion. ahajournals.orgnih.govnih.gov
The functional selectivity of nalfurafine regarding G-protein versus β-arrestin pathways has been a subject of considerable research, with differing results. nih.gov Several studies have characterized nalfurafine as a G-protein-biased agonist, meaning it preferentially activates the G-protein pathway over the β-arrestin pathway. frontiersin.orgahajournals.orgnih.govnih.gov This G-protein bias is a proposed mechanism for its favorable profile of producing therapeutic effects without the typical KOR-mediated adverse effects. ahajournals.orgnih.gov However, other studies have reported nalfurafine to be an unbiased or even a β-arrestin-biased agonist. nih.govwikipedia.org These discrepancies may arise from the use of different cell lines, functional assays, and reference compounds in the experimental setups. nih.gov
The signaling initiated by nalfurafine at the KOR propagates to downstream intracellular cascades, including the protein kinase A (PKA) and mammalian target of rapamycin (B549165) (mTOR) pathways.
PKA Pathway: The inhibition of cAMP production by nalfurafine's G-protein-mediated signaling leads to the inactivation of PKA. mdpi.comnih.gov Studies have shown that nalfurafine inhibits the cAMP/PKA signaling pathway, and this action is linked to some of its cellular effects. mdpi.comresearchgate.net The cAMP/PKA cascade is a crucial regulator of numerous cellular functions, and its modulation by nalfurafine is a key aspect of its mechanism. nih.govelifesciences.org
mTOR Pathway: Research has revealed a significant divergence between nalfurafine and agonists like U-50488H in their effects on the mTOR signaling pathway. nih.gov Studies using phosphoproteomics in mouse brains demonstrated that U-50488H activates the mTOR pathway in the striatum and cortex, and this activation is linked to its aversive effects. nih.gov In stark contrast, nalfurafine does not activate the mTOR pathway. frontiersin.orgnih.gov This differential modulation of mTOR signaling is considered a critical factor contributing to nalfurafine's lack of aversive properties. nih.gov
Neurobiological Mechanisms of this compound
This compound is a potent and selective kappa-opioid receptor (KOR) agonist. patsnap.com Its therapeutic effects, particularly its antipruritic action, are rooted in its interaction with the opioid system, leading to the modulation of specific neurobiological pathways. The primary mechanism involves the activation of KORs, which are G-protein-coupled receptors (GPCRs). patsnap.com This activation initiates a cascade of intracellular signaling events, including the inhibition of adenylate cyclase, which leads to a reduction in cyclic adenosine monophosphate (cAMP) levels. patsnap.commdpi.com The subsequent decrease in cAMP reduces neuronal excitability and inhibits the release of neurotransmitters. patsnap.com
Modulation of Central Nervous System Pathways
This compound is a centrally acting agent that crosses the blood-brain barrier to exert its effects on the central nervous system (CNS). researchgate.net Its primary neurobiological mechanism within the CNS is the activation of KORs, which are widely distributed throughout the brain. patsnap.commdpi.com This activation is believed to modulate the sensation of itch by inhibiting the release of substance P and other neuropeptides that are crucial for transmitting itch signals. patsnap.com
The compound demonstrates a unique pharmacological profile compared to other KOR agonists. nih.gov While typical KOR agonists can be associated with side effects like dysphoria and sedation, nalfurafine appears to have a different impact on CNS pathways, potentially due to biased agonism. researchgate.netwikipedia.org Biased agonism refers to the ability of a ligand to preferentially activate certain signaling pathways over others at the same receptor. Nalfurafine has been suggested to be a G-protein-biased agonist, which may explain its favorable profile. researchgate.netnih.gov
Research in animal models has provided further insight into its CNS effects. Studies have shown that nalfurafine can reduce neuroinflammation and immune cell infiltration into the CNS in models of demyelinating disease. nih.gov Furthermore, unlike the prototypical KOR agonist U-50488, nalfurafine does not appear to activate the mTOR pathway in the brain, a pathway linked to the aversive effects of other KOR agonists. nih.gov While it is a potent KOR agonist, nalfurafine also possesses weak partial agonist activity at the μ-opioid receptor, though its affinity for the KOR is significantly higher. wikipedia.orgnih.gov
The table below summarizes key findings related to the central nervous system mechanisms of Nalfurafine.
| Finding | Model/System | Implication | Reference |
| Inhibition of Substance P release | Central Nervous System Pathways | Reduction of itch signal transmission | patsnap.com |
| Reduced immune cell infiltration into CNS | Animal models of demyelinating disease | Potential for neuroinflammatory modulation | nih.gov |
| Does not activate mTOR pathway | Rodent brain tissue | Lack of aversive effects seen with other KOR agonists | nih.gov |
| G-protein biased agonism | In vitro and in vivo studies | Favorable side-effect profile compared to unbiased KOR agonists | researchgate.netnih.gov |
| No reinforcing effect | Rhesus monkey self-administration studies | Low potential for abuse | nih.gov |
Peripheral Receptor Contributions
In addition to its central effects, the neurobiological mechanisms of this compound also involve the activation of peripheral KORs. tandfonline.com KORs are not confined to the CNS; they are also expressed in various peripheral tissues, including epidermal keratinocytes, immune cells, and peripheral neurons. mdpi.comtandfonline.comnih.gov
The activation of these peripheral receptors plays a significant role in the compound's antipruritic effects. nih.gov The intraepidermal κ-opioid system is considered pivotal in controlling itch at the peripheral level. nih.gov By acting on KORs in the skin, nalfurafine can directly modulate the activity of sensory neurons and other cells involved in the generation of pruritus. tandfonline.comnih.gov This suggests that the therapeutic benefits of nalfurafine are not solely a consequence of its action on the brain but also result from its influence on peripheral pathways. tandfonline.com
The table below details research findings on the peripheral contributions of Nalfurafine.
| Receptor Location | Cell/Tissue Type | Implication | Reference |
| Epidermis | Keratinocytes | Direct modulation of itch signals in the skin | nih.gov |
| Peripheral Neurons | Sensory Neurons | Inhibition of pruritic signal transmission from the periphery | tandfonline.com |
| Immune Cells | Various | Potential modulation of inflammatory mediators contributing to itch | mdpi.comtandfonline.com |
| Various Tissues | Heart, kidney, digestive tissues, etc. | Broad distribution of KORs suggests potential for other peripheral effects | mdpi.com |
Preclinical Research and Experimental Models
In Vitro Pharmacological Characterization
Nalfurafine (B1239173) hydrochloride is a novel and selective kappa-opioid receptor (κOR) agonist. portico.org Its pharmacological profile has been extensively characterized through a variety of in vitro studies to determine its binding affinity, selectivity, and functional activity at opioid receptors.
The receptor binding affinity and selectivity of nalfurafine have been determined using competitive binding assays and functional bioassays. In membrane preparations from Chinese Hamster Ovary (CHO) cells expressing cloned rat opioid receptors, nalfurafine demonstrated a high affinity and selectivity for the κ-opioid receptor over mu (μOR) and delta (δOR) opioid receptors. portico.org The affinity for the human κ-opioid receptor was also found to be high, with an inhibition constant (Ki) of 0.11 nM. portico.org
| Receptor | Ki (nM) |
|---|---|
| Kappa (κ) | 3.5 ± 0.9 |
| Mu (μ) | 53 ± 12 |
| Delta (δ) | 1200 ± 300 |
Functional agonist activity was assessed in isolated tissue preparations. In electrically stimulated guinea pig ileal longitudinal muscle and mouse vas deferens, nalfurafine was shown to be highly potent and selective for the kappa receptor site. portico.org Further studies utilizing [³⁵S]GTPγS binding assays in CHO cells confirmed that nalfurafine is a high-potency full agonist at the κOR, with an EC₅₀ value below 0.1 nM. nih.gov It exhibits lower potency and partial agonist activity at the μOR, δOR, and nociceptin (B549756) receptor (NOR). nih.gov The selectivity for the κOR over the μOR was calculated to be between 32 and 128-fold in these assays. nih.gov
Agonist activity was also evaluated by measuring the inhibition of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation in CHO cells. nih.govnih.gov These assays demonstrated that nalfurafine is a potent full agonist at the κOR and a high-efficacy partial agonist at the μOR, with a KOR/MOR selectivity factor of 55. nih.gov
| Assay | Preparation | Parameter | Value | Selectivity (κ vs μ) |
|---|---|---|---|---|
| Functional Bioassay | Guinea Pig Ileum | IC₅₀ | 0.0048 nM | 279 |
| Functional Bioassay | Mouse Vas Deferens | IC₅₀ | 0.036 nM | 104 |
| [³⁵S]GTPγS Binding | CHO Cells (hKOR) | EC₅₀ | < 0.1 nM | 32-128 |
| cAMP Inhibition | CHO Cells | IC₅₀ (KOR) | - | 55 |
The activation of opioid receptors initiates intracellular signaling through two primary pathways: a G-protein-mediated pathway and a β-arrestin-mediated pathway. nih.govresearchgate.netbohrium.com Nalfurafine's activity on these pathways has been a subject of investigation. Studies in HEK293 cells that stably express κORs show that nalfurafine causes a concentration-dependent decrease in intracellular cAMP levels, which is indicative of G-protein signaling activation. nih.gov
While nalfurafine is established as a κOR agonist, whether it is a "biased" agonist, preferentially activating one pathway over the other, remains a matter of discussion. nih.gov Research comparing nalfurafine to other κOR agonists has revealed differences in the signaling cascades they trigger. For instance, phosphoproteomics studies on mouse brains indicated that the prototypical κOR agonist U50,488H activates the mammalian target of rapamycin (B549165) (mTOR) pathway in the striatum and cortex, whereas nalfurafine does not. nih.gov This differential pathway activation may account for the varying pharmacological profiles observed between different κOR agonists. nih.gov
In Vivo Pharmacological Effects in Animal Models
Nalfurafine hydrochloride has demonstrated potent antipruritic effects across various animal models of itch. portico.orgucdavis.edu Its efficacy is mediated through the central activation of κ-opioid receptors, as the antipruritic action can be antagonized by the administration of κ-opioid receptor antagonists like norbinaltorphimine. nih.gov
Uremic pruritus, a common condition in patients on hemodialysis, is often associated with skin xerosis (dry skin). ucdavis.edu An experimental model of chronic dry skin pruritus in mice has been used to simulate this condition. ucdavis.edu In this model, nalfurafine was shown to completely suppress spontaneous scratching behavior, highlighting its potential efficacy for pruritus associated with uremic xerosis. ucdavis.edu
Cholestatic pruritus is a debilitating symptom of chronic liver diseases. Animal models have been developed to study this form of itch. In a rat model where cholestasis and scratching behavior were induced by repeated injections of ethynylestradiol, pretreatment with nalfurafine effectively inhibited the scratching. nih.govnih.gov The dose required to produce a 50% reduction in scratching (A₅₀ value) was determined to be 13 μg/kg. nih.gov Another model utilizes the injection of deoxycholic acid, a bile acid, in mice to induce scratching behavior that mimics cholestatic itch; nalfurafine has also been shown to inhibit scratching in this model. nih.gov
Antipruritic Effects
Models of Atopic Dermatitis and Psoriasis-associated Pruritus
This compound has been investigated for its potential to alleviate pruritus in preclinical models of atopic dermatitis and psoriasis. In murine models of atopic dermatitis, the compound has demonstrated efficacy in reducing scratching behavior. For instance, in NC/Nga mice, a model for atopic dermatitis, oral administration of nalfurafine was effective in diminishing scratching behaviors ahajournals.org. Similarly, in Traf3ip2/Act 1-deficient mice, another model for this condition, nalfurafine was observed to suppress scratching nih.gov. Furthermore, the topical application of nalfurafine has been shown to inhibit scratching in an oxazolone-induced murine model of atopic dermatitis ahajournals.org.
While direct preclinical models of psoriasis-associated pruritus treated with nalfurafine are less detailed in the provided search results, the rationale for its use is based on the pathophysiology of the condition. A significant number of individuals with psoriasis experience pruritus nih.gov. Research has indicated that the expression of the κ-opioid receptor and its endogenous ligand, dynorphin (B1627789) A, is significantly reduced in the epidermis of psoriasis patients who experience itching, as compared to healthy individuals nih.gov. This finding suggests that the κ-opioid system is involved in regulating pruritus in psoriasis, providing a basis for the potential therapeutic efficacy of a κ-opioid receptor agonist like nalfurafine nih.gov. The expression of κ-opioid receptors in the epidermis in both atopic dermatitis and psoriasis further supports the potential utility of nalfurafine for these conditions nih.govnih.gov.
| Animal Model | Key Feature | Effect of this compound |
|---|---|---|
| NC/Nga mice | Model of atopic dermatitis | Reduced scratching behaviors ahajournals.org |
| Traf3ip2/Act 1-deficient mice | Model of atopic dermatitis | Suppressed scratching behavior nih.gov |
| Oxazolone-induced murine model | Model of atopic dermatitis | Inhibited scratching ahajournals.org |
Antinociceptive Effects
This compound has demonstrated antinociceptive effects in a variety of preclinical pain models, with its efficacy appearing to be most pronounced in models of inflammatory and mechanical pain, and comparatively less so in models of thermal pain nih.gov.
In models of inflammatory pain, nalfurafine has shown the ability to reverse pain-related behaviors. For example, in a rat model where writhing behavior was induced by the intraperitoneal administration of lactic acid, nalfurafine was effective in attenuating this response nih.gov.
The antinociceptive properties of nalfurafine extend to models of mechanical pain. Both central and peripheral administration of nalfurafine have been found to produce antinociceptive effects against mechanical pain, mediated through the kappa-opioid receptor (KOR) nih.gov.
The effects of nalfurafine in thermal pain models have been observed, although it appears to be less effective against high-intensity thermal pain nih.gov. In a hot plate test conducted in male Sprague-Dawley rats, intravenous administration of nalfurafine resulted in dose-dependent thermal antinociception nih.gov. Additionally, in a tail withdrawal assay in C57BL/6 mice, which is a model for spinal nociception, nalfurafine induced significant, dose-dependent anti-nociception nih.gov. A study comparing nalfurafine to another KOR agonist, U50,488, found that the highest tested dose of nalfurafine was significantly more anti-nociceptive than the highest dose of U50,488 in this assay nih.gov.
| Pain Model Type | Specific Model | Animal | Observed Effect |
|---|---|---|---|
| Inflammatory | Lactic acid-induced writhing | Rat | Reversed writhing behavior nih.gov |
| Mechanical | Not specified | Not specified | Antinociceptive effects via KOR nih.gov |
| Thermal | Hot plate test | Rat | Dose-dependent thermal antinociception nih.gov |
| Tail withdrawal assay | Mouse | Dose-dependent anti-nociception nih.gov |
Effects on Opioid Use Disorder and Substance Abuse Models
This compound has been evaluated in preclinical models to assess its potential in treating opioid use disorder and substance abuse. In rodent models, nalfurafine has been shown to reduce the rewarding and locomotor effects of morphine nih.gov. It has also been found to attenuate the discriminative and rewarding effects of cocaine nih.gov.
In a study involving male C57BL6 mice, low doses of nalfurafine were able to block the conditioned place preference (CPP) induced by cocaine. However, in the same study, immediate pretreatment with nalfurafine led to a potentiation of cocaine self-administration and an increase in cocaine-seeking behavior ahajournals.orgahajournals.org.
Conversely, nalfurafine has demonstrated an ability to decrease the reinforcing effects of mu-opioid receptor (MOR) agonists. In studies with rats and nonhuman primates, nalfurafine reduced the reinforcing properties of oxycodone nih.gov. Furthermore, in C57BL/6J mice, nalfurafine was shown to diminish morphine-induced CPP patsnap.com. Importantly, in intravenous self-administration studies conducted in rhesus monkeys, nalfurafine itself did not exhibit any reinforcing effects, suggesting a low potential for abuse nih.govdovepress.com. The effects of nalfurafine on reducing substance abuse-related behaviors are understood to be mediated through its action on the KOR dntb.gov.ua.
| Substance of Abuse | Animal Model | Experimental Paradigm | Effect of this compound |
|---|---|---|---|
| Morphine | Rodent | Not specified | Attenuated rewarding and locomotor effects nih.gov |
| Morphine | Mouse (C57BL/6J) | Conditioned Place Preference | Reduced morphine-induced CPP patsnap.com |
| Cocaine | Mouse (C57BL6) | Conditioned Place Preference | Blocked cocaine-induced CPP ahajournals.orgahajournals.org |
| Self-administration | Potentiated cocaine self-administration and seeking ahajournals.orgahajournals.org | ||
| Oxycodone | Rat and Rhesus Monkey | Not specified | Reduced reinforcing effects nih.gov |
| Nalfurafine | Rhesus Monkey | Intravenous Self-administration | No reinforcing effect nih.govdovepress.com |
Diuretic and Renal Excretory Responses
Preclinical studies in conscious Sprague-Dawley rats have demonstrated that this compound produces a significant diuretic effect. Both intravenous and oral administration of nalfurafine resulted in a marked increase in urine output ahajournals.orgnih.govnih.gov. This diuretic effect, often referred to as aquaresis, is characterized by an increase in water excretion without a proportional increase in the excretion of electrolytes ahajournals.org.
Specifically, nalfurafine administration led to a concurrent antinatriuretic (decrease in sodium excretion) and antikaliuretic (decrease in potassium excretion) response ahajournals.orgnih.govnih.gov. The compound also caused a notable decrease in the urinary concentration of sodium and potassium, as well as a reduction in urine osmolality ahajournals.orgnih.gov. These findings strongly suggest that the diuretic action of nalfurafine is mediated by the inhibition of the synthesis and/or release of vasopressin ahajournals.orgnih.gov. This mechanism is consistent with previous research indicating that kappa-opioid agonists can induce diuresis by acting centrally to inhibit vasopressin secretion ahajournals.org.
In one study, an intravenous bolus injection of nalfurafine in conscious rats elicited a significant increase in urine flow rate that began 10 minutes post-injection and continued for 50 minutes, with the peak diuretic effect observed at 30 minutes nih.gov. Furthermore, when co-administered with standard diuretics such as furosemide (B1674285) and hydrochlorothiazide, nalfurafine was found to significantly enhance their diuretic efficacy while limiting the associated loss of sodium and potassium nih.govnih.gov.
| Parameter | Effect of this compound |
|---|---|
| Urine Flow Rate | Significant increase ahajournals.orgnih.govnih.gov |
| Sodium Excretion (Natriuresis) | Decreased (Antinatriuretic effect) ahajournals.orgnih.govnih.gov |
| Potassium Excretion (Kaliuresis) | Decreased (Antikaliuretic effect) ahajournals.orgnih.govnih.gov |
| Urine Osmolality | Decreased ahajournals.orgnih.gov |
| Urinary Sodium and Potassium Concentration | Decreased ahajournals.orgnih.gov |
Melanophagy Induction and Pigmentation Modulation
This compound has been identified as a potent inducer of melanophagy, the selective autophagy of melanosomes, which are the organelles responsible for melanin (B1238610) synthesis and storage. nih.gov In preclinical studies using α-melanocyte-stimulating hormone (α-MSH)-treated B16F1 melanoma cells, this compound demonstrated a significant ability to modulate pigmentation. nih.govnih.gov
Activation of the κ-opioid receptor by this compound was observed to strongly inhibit pigmentation by promoting the degradation of melanosomes through the melanophagy pathway. nih.gov Treatment with the compound led to an increase in autophagy and a corresponding reduction in melanin content in the α-MSH-stimulated cells. nih.govresearchgate.net The anti-pigmentation effect was directly linked to this autophagic process; inhibition of autophagy was shown to block the degradation of melanosomes and reverse the melanin-reducing effects of this compound. nih.gov
The underlying mechanism involves the inhibition of protein kinase A (PKA) activation. nih.gov this compound was found to inhibit the phosphorylation of PKA in α-MSH-treated B16F1 cells. nih.gov This effect could be reversed by forskolin, a PKA activator, which subsequently suppressed the melanosomal degradation and the anti-pigmentation activity induced by this compound. nih.gov These findings highlight a novel mechanism for pigmentation control through κ-opioid receptor stimulation, suggesting its potential as a modulator of skin pigmentation. nih.govresearchgate.net
| Compound | Concentration | Outcome | Reference |
|---|---|---|---|
| This compound | 10 µM | Significant reduction in melanin content | nih.govresearchgate.net |
| This compound | 100 µM | Significant reduction in melanin content | nih.govresearchgate.net |
| Arbutin (Control) | 500 µM | Reduction in melanin content | nih.govresearchgate.net |
Effects on Sphincter of Oddi Contraction
The effect of this compound on the Sphincter of Oddi (SO), the smooth muscle that controls the flow of bile and pancreatic juice into the duodenum, has been investigated in preclinical models. ijbcp.comijbcp.com These studies are significant because conventional µ-opioid receptor agonists, such as morphine, are known to induce spasms and contraction of the SO, which can exacerbate biliary diseases. ijbcp.com
In a study using anesthetized rabbits, the effect of intravenously administered this compound on SO contraction was measured using manometry. ijbcp.comijbcp.com The results showed that, in contrast to µ-opioid agonists, this compound decreased the SO perfusion pressure. ijbcp.com This finding indicates that the selective κ-opioid receptor agonist suppresses spontaneous SO contraction. ijbcp.com
For comparison, the study also examined the effects of morphine and pentazocine (B1679294). Both morphine (at 0.3 mg/kg) and pentazocine (at 3 mg/kg) were found to increase SO perfusion pressure, confirming their contractile effect on the sphincter. ijbcp.com The opposing action of nalfurafine suggests that it is unlikely to induce or worsen biliary disorders related to SO spasms. ijbcp.com
| Compound | Receptor Selectivity | Effect on SO Perfusion Pressure | Reference |
|---|---|---|---|
| This compound | κ-Opioid Agonist | Decrease (Suppresses contraction) | ijbcp.com |
| Morphine | µ-Opioid Agonist | Increase (Causes contraction) | ijbcp.com |
| Pentazocine | µ-Opioid Agonist/κ-Opioid Agonist | Increase (Causes contraction) | ijbcp.com |
Comparative Preclinical Studies with Other Kappa-Opioid Receptor Agonists
Preclinical studies have compared this compound with other kappa-opioid receptor (KOR) agonists, particularly unbiased or traditional agonists like U-50,488, to elucidate its unique pharmacological profile. nih.govnih.gov These studies highlight differences in antinociception, G protein-signaling bias, and the potential for inducing adverse effects commonly associated with KOR activation, such as dysphoria and sedation. nih.govnih.gov
Nalfurafine is considered a G protein functionally selective, or biased, KOR agonist. nih.govnih.gov In comparative studies, nalfurafine demonstrated a marked G protein-signaling bias relative to the unbiased reference standard U-50,488. nih.gov This bias may contribute to its distinct in vivo effects. For instance, while a 0.015 mg/kg dose of nalfurafine produced spinal antinociception equivalent to 5 mg/kg of U-50,488, only nalfurafine significantly enhanced the supraspinal analgesic effect of morphine. nih.gov
A key difference observed in preclinical models is the aversion profile. Traditional KOR agonists like U-50,488 derivatives are known to produce conditioned place aversion (CPA), an indicator of dysphoric or aversive states. nih.govresearchgate.net In contrast, nalfurafine, at effective antinociceptive and anti-scratching doses, did not produce significant CPA in mice. nih.govnih.gov This suggests a lower risk of dysphoria compared to unbiased KOR agonists. nih.gov However, both nalfurafine and U-50,488 were found to reduce spontaneous locomotion, indicating sedative effects. nih.gov
| Preclinical Measure | Nalfurafine | U-50,488 | Reference |
|---|---|---|---|
| Spinal Antinociception | Effective (0.015 mg/kg dose) | Effective (5 mg/kg dose) | nih.gov |
| Conditioned Place Aversion (CPA) | No significant aversion at therapeutic doses | Demonstrates aversion | nih.govresearchgate.net |
| Effect on Morphine Analgesia | Significantly enhances supraspinal analgesia | No significant enhancement observed | nih.gov |
| Spontaneous Locomotion | Reduced | Reduced | nih.gov |
| Signaling Bias | Marked G protein-signaling bias | Unbiased reference standard | nih.gov |
Clinical Research and Therapeutic Applications
Clinical Trials for Pruritus Management
Nalfurafine (B1239173) hydrochloride has demonstrated significant efficacy in treating pruritus, particularly in patient populations where conventional therapies have proven insufficient.
Uremic Pruritus in Hemodialysis Patients
Clinical trials have established nalfurafine hydrochloride as an effective treatment for uremic pruritus in patients undergoing hemodialysis. nih.govnih.gov
The efficacy of this compound in reducing the intensity of uremic pruritus has been consistently demonstrated in placebo-controlled studies, with the Visual Analog Scale (VAS) being a primary endpoint for assessment.
A large-scale clinical study in Japan involving 337 hemodialysis patients with intractable pruritus showed a statistically significant reduction in VAS scores for patients treated with this compound compared to placebo over a two-week period. nih.govnih.gov The mean decrease from baseline in the VAS score was 23 mm for the 2.5 μg group and 22 mm for the 5 μg group, both significantly greater than the 13 mm decrease observed in the placebo group. nih.govnih.gov
Similarly, a multicenter bridging study in China with 141 hemodialysis patients suffering from refractory pruritus found that the 5 μg dose of nalfurafine led to a mean VAS change of -31.21 mm, compared to -19.84 mm in the placebo group. nih.govtandfonline.com The difference of 11.37 mm was statistically significant. nih.govtandfonline.com
| Study | Treatment Group | Number of Patients | Mean Decrease in VAS (mm) | Comparison to Placebo |
|---|---|---|---|---|
| Japanese Phase III Study nih.govnih.gov | Nalfurafine 2.5 µg | 112 | 23 | Statistically Significant |
| Nalfurafine 5 µg | 114 | 22 | Statistically Significant | |
| Placebo | 111 | 13 | - | |
| Chinese Bridging Study nih.govtandfonline.com | Nalfurafine 2.5 µg | 57 | 28.40 | Not Statistically Significant |
| Nalfurafine 5 µg | 57 | 31.21 | Statistically Significant (p=0.041) | |
| Placebo | 27 | 19.84 | - |
The sustained effect of this compound has been confirmed in long-term open-label trials. In a 52-week study involving 145 hemodialysis patients who completed the trial, the mean pruritus VAS score, which was 75.2 mm at baseline, demonstrated a significant and persistent reduction. nih.gov The mean VAS score decreased to 50.9 mm at week 2, 33.6 mm at week 24, and further to 31 mm at the 52-week mark, indicating a prolonged antipruritic effect. nih.gov
| Time Point | Mean Pruritus VAS (mm) |
|---|---|
| Baseline | 75.2 |
| Week 2 | 50.9 |
| Week 24 | 33.6 |
| Week 52 | 31.0 |
Pruritus in Chronic Liver Disease Patients
This compound has also been shown to be effective in managing refractory pruritus in patients with chronic liver disease. A randomized, double-blind, placebo-controlled study involving 318 subjects demonstrated that both 2.5 µg and 5 µg daily doses of this compound resulted in significantly greater reductions in VAS scores at week 4 compared to placebo. nih.gov The mean change in VAS was -28.56 mm for the 2.5 µg group and -27.46 mm for the 5 µg group, compared to -19.25 mm for the placebo group. nih.gov
Another study reported that in patients with chronic liver disease and refractory pruritus, a 12-week treatment with nalfurafine resulted in a VAS decrease of 41.6 mm in the 2.5 µg group and 39.3 mm in the 5 µg group, compared to a 32 mm decrease in the placebo group. jmir.org A retrospective multicenter study also found that the median VAS score improved from 70.0 mm at baseline to 40.0 mm at 4 weeks and 30.0 mm at 12 weeks of treatment. nih.govresearchgate.net
| Study | Treatment Group | Duration | Mean Change in VAS (mm) | Comparison to Placebo |
|---|---|---|---|---|
| Randomized Controlled Trial nih.gov | Nalfurafine 2.5 µg | 4 Weeks | -28.56 | Statistically Significant (p=0.0022) |
| Nalfurafine 5 µg | 4 Weeks | -27.46 | Statistically Significant (p=0.0056) | |
| Placebo | 4 Weeks | -19.25 | - | |
| Randomized Controlled Trial jmir.org | Nalfurafine 2.5 µg | 12 Weeks | -41.6 | Statistically Significant (p=0.007) |
| Nalfurafine 5 µg | 12 Weeks | -39.3 | Statistically Significant (p=0.03) | |
| Placebo | 12 Weeks | -32.0 | - |
Potential Applications in Other Pruritic Conditions (e.g., Atopic Dermatitis, Psoriasis)
The therapeutic potential of this compound may extend to other pruritic conditions such as atopic dermatitis and psoriasis. nih.govnih.gov This is based on findings that show the expression of kappa-opioid receptors and their ligands in the epidermis. oup.com In patients with atopic dermatitis and psoriasis experiencing pruritus, the expression of the kappa-opioid receptor has been observed to be decreased, suggesting a role for the kappa-opioid system in the regulation of itch in these conditions. nih.gov Consequently, this compound could potentially be an effective treatment for the pruritus associated with these dermatological diseases. nih.govnih.gov However, further clinical studies are needed to confirm its efficacy and safety in these patient populations.
Neurological and Psychiatric Applications
While primarily developed for pruritus, the mechanism of action of this compound as a kappa-opioid receptor agonist suggests potential applications in neurological and psychiatric disorders.
Research in animal models has indicated that nalfurafine may have a role in treating conditions related to drug abuse and addiction. wikipedia.org The development of nalfurafine was specifically aimed at creating a kappa-opioid receptor agonist that avoids the dysphoric and psychotomimetic side effects associated with earlier compounds in this class. nih.govwikipedia.org
In clinical studies focused on pruritus, this compound has been observed to improve the mental condition of hemodialysis patients. nih.gov One study found that it significantly reduced state anxiety, which was likely a secondary effect of itch relief, as the drug itself is not considered to have anxiolytic properties. nih.gov
Furthermore, preclinical research suggests a potential role for nalfurafine in demyelinating diseases of the central nervous system, such as multiple sclerosis. Studies in animal models have shown that nalfurafine can reduce neuroinflammation and promote remyelination, highlighting its neuroprotective effects. nih.gov These findings open avenues for future clinical investigation into the therapeutic potential of this compound for a broader range of neurological conditions.
Pain Management Research
Nalfurafine was originally developed as an analgesic and demonstrated antinociceptive activity in several pain models. nih.govnih.gov Research into its potential for pain management has been driven by the need for effective, non-addictive analgesics. nih.gov Unlike typical mu-opioid receptor (MOR) agonists, KOR agonists like nalfurafine are not associated with a high risk of abuse. nih.gov
One of the distinguishing features of nalfurafine in preclinical studies is its favorable side-effect profile compared to other KOR agonists, which often cause adverse effects such as dysphoria and psychotomimesis. nih.govnih.gov Nalfurafine does not appear to produce dysphoria or psychotomimetic effects at potential therapeutic doses. nih.govnih.gov Generally, antinociceptive effects are observed at doses lower than those that produce motor incoordination or sedation. nih.gov
Systematic structure-activity relationship (SAR) studies have been conducted on nalfurafine analogues to develop novel, non-addictive pain medications. nih.govnih.gov In one such study, two analogues showed a longer duration of action than nalfurafine in a warm-water tail immersion assay in animals. nih.govnih.gov These analogues produced their effects primarily through the kappa and delta-opioid receptors and were found to penetrate the blood-brain barrier without acting as reinforcers, indicating a lower potential for abuse. nih.govnih.gov
However, some research suggests limitations to its analgesic efficacy. One study in male rats found that while nalfurafine could decrease pain-stimulated behaviors, it failed to alleviate pain-depressed behaviors, suggesting that its effects might reflect nonselective decreases in motivated behavior rather than true analgesia for certain types of pain. researchgate.net
Table 1: Selected Preclinical Findings on Nalfurafine Analogues for Pain Management
| Compound | Finding | Animal Model Assay | Receptor(s) Implicated |
|---|---|---|---|
| Analogue 21 | Longer duration of action than nalfurafine; fewer sedative effects. nih.gov | Warm-water tail immersion nih.gov | KOR and DOR nih.gov |
| Analogue 23 | Longer duration of action than nalfurafine. nih.gov | Warm-water tail immersion nih.gov | KOR and DOR nih.gov |
**4.2.2. Research into Mood Disorders
While kappa-opioid receptor activation is often associated with dysphoria, a state of general dissatisfaction or unease, this compound is noted for its atypical profile. nih.govnih.gov At therapeutic doses, nalfurafine does not appear to result in dysphoria or psychotomimesis, side effects that have historically limited the clinical development of other KOR agonists. nih.gov One hypothesis for this distinction is that nalfurafine may act as a biased KOR agonist. nih.gov A long-term study involving hemodialysis patients found no evidence of dysphoric mood disturbances. nih.gov
Research into Substance Use Disorders
The kappa-opioid receptor system is implicated in the negative reinforcing aspects of addiction. wikipedia.org Preclinical research has explored the potential of nalfurafine in modulating substance use.
In animal models, a single administration of nalfurafine was found to decrease alcohol intake and preference in both male and female mice in a dose-dependent manner. wikipedia.org This effect was blocked by a selective KOR antagonist, confirming the involvement of the kappa-opioid receptor. wikipedia.org Furthermore, repeated administrations of nalfurafine continued to decrease alcohol consumption without evidence of tolerance development over the tested regimen. wikipedia.org A combination of nalfurafine with low-dose naltrexone (B1662487) has also shown potential in reducing excessive alcohol drinking in mice. wikipedia.org
In addition to alcohol, studies in rodents and primates have shown that nalfurafine can diminish the abuse-related effects of morphine. nih.gov A significant long-term clinical study was conducted to assess the abuse liability of nalfurafine in humans. nih.govnih.gov Over a 52-week period, hemodialysis patients receiving the drug showed no evidence of abuse liability, physical dependence, or withdrawal symptoms based on validated questionnaires like the Addiction Research Centre Inventory (ARCI) and the modified Short Opiate Withdrawal Scale (SOWS). nih.govnih.gov
Table 2: Research Findings on Nalfurafine and Substance Use
| Study Type | Subject | Substance | Key Finding |
|---|---|---|---|
| Preclinical wikipedia.org | Mice | Alcohol | Dose-dependently decreased alcohol intake and preference. wikipedia.org |
| Preclinical nih.gov | Rodents and Primates | Morphine | Diminished the abuse-related effects of morphine. nih.gov |
| Clinical nih.govnih.gov | Hemodialysis Patients | Nalfurafine | No evidence of abuse liability or physical/psychological dependence after 52 weeks of treatment. nih.govnih.gov |
Other Emerging Therapeutic Potentials
Sarcopenia Research
There is currently no available research directly investigating the effects of this compound on sarcopenia, the age-related loss of muscle mass and function.
Renal-Cardiovascular Modulation
Preclinical studies have revealed that this compound exerts effects on the renal and cardiovascular systems. In conscious rats, intravenous administration of nalfurafine produced a significant diuretic (increased urine flow) effect. e-agmr.org This diuretic response was accompanied by a decrease in mean arterial pressure. e-agmr.org
Further investigation into its interaction with standard diuretics has shown that nalfurafine can enhance their efficacy. e-agmr.org When co-administered, nalfurafine increased the urine output produced by diuretics such as furosemide (B1674285) and hydrochlorothiazide. e-agmr.org Notably, this enhanced diuresis occurred while limiting the associated loss of electrolytes like sodium and potassium. e-agmr.org These findings suggest a potential role for nalfurafine in modulating fluid and electrolyte balance, which could be relevant for certain cardiovascular conditions. e-agmr.org
Table 3: Effects of Nalfurafine on Renal-Cardiovascular Parameters in Rats
| Parameter | Effect of Nalfurafine Alone | Effect of Nalfurafine with Standard Diuretics |
|---|---|---|
| Urine Flow Rate | Increased (Diuresis) e-agmr.org | Enhanced diuretic response e-agmr.org |
| Mean Arterial Pressure | Decreased e-agmr.org | Not specified |
| Electrolyte Excretion | Antinatriuretic and antikaliuretic effects dovepress.com | Limited sodium and potassium losses e-agmr.org |
Skin Pigmentation Disorders
Emerging in vitro research suggests a potential role for this compound in modulating skin pigmentation. nih.gov In a study using B16F1 melanoma cells, activation of the kappa-opioid receptor by nalfurafine was observed to strongly inhibit pigmentation. nih.gov
The proposed mechanism for this effect is the promotion of melanosomal autophagy, a process also known as melanophagy, where the melanin-containing organelles (melanosomes) are degraded. nih.gov Despite a strong melanogenic stimulus, nalfurafine significantly reduced the melanin (B1238610) content in the cultured cells. nih.gov The study identified that nalfurafine induces melanophagy by inhibiting the mTOR signaling pathway, a key regulator of autophagy. These findings suggest that nalfurafine could be investigated for its potential effects in skin whitening or the treatment of hyperpigmentation disorders. nih.gov
Pharmacodynamic Assessments in Clinical Populations
This compound's pharmacodynamic profile in humans has been extensively evaluated through numerous clinical trials, primarily focusing on its potent antipruritic effects. As a selective κ-opioid receptor (KOR) agonist, its mechanism of action is believed to involve the modulation of the endogenous opioid system, where the κ-opioid system is thought to be itch-suppressive. nih.govelsevierpure.com Clinical research has centered on patient populations suffering from intractable pruritus associated with specific medical conditions, most notably uremic pruritus in hemodialysis patients and pruritus related to chronic liver disease.
Uremic Pruritus in Hemodialysis Patients
Multiple studies have demonstrated the efficacy of this compound in reducing the intensity of uremic pruritus, a common and distressing symptom for patients undergoing hemodialysis.
A large-scale, Phase III, randomized, double-blind, placebo-controlled study in Japan involved 337 hemodialysis patients with pruritus that was resistant to conventional treatments. elsevierpure.comdoaj.org Patients received oral this compound or a placebo for two weeks. The primary endpoint was the mean decrease in the visual analogue scale (VAS) for pruritus from baseline. The results showed a statistically significant reduction in itch for both nalfurafine groups compared to the placebo group. doaj.orgnih.gov
| Treatment Group (n) | Mean Decrease in VAS from Baseline (mm) | P-value vs. Placebo |
|---|---|---|
| Nalfurafine 5 µg (114) | 22 | 0.0002 |
| Nalfurafine 2.5 µg (112) | 23 | 0.0001 |
| Placebo (111) | 13 | N/A |
A multicenter bridging study was also conducted in China to evaluate the efficacy in a different ethnic population. nih.gov This trial included 141 hemodialysis patients with refractory pruritus. The results were consistent with the Japanese studies, showing that oral nalfurafine effectively reduced itching. nih.gov The mean decrease in the VAS score from baseline was significantly greater in the 5 µg nalfurafine group compared to the placebo group, with a difference of 11.37 mm. nih.gov
Pruritus in Chronic Liver Disease
The therapeutic potential of this compound has also been established in patients suffering from refractory pruritus associated with chronic liver disease, often a result of cholestasis.
A key randomized, double-blind, placebo-controlled trial included 318 subjects with this condition. nih.gov Participants were administered either a placebo or this compound orally for 84 consecutive days. The study assessed changes in pruritus based on the VAS. By week 4, the reduction in VAS scores was significantly greater in both nalfurafine groups compared to the placebo group, demonstrating a clear pharmacodynamic effect on cholestatic pruritus. nih.gov
| Treatment Group | Change in VAS from Baseline (mm) | P-value vs. Placebo |
|---|---|---|
| Nalfurafine 2.5 µg | -28.56 | 0.0022 |
| Nalfurafine 5 µg | -27.46 | 0.0056 |
| Placebo | -19.25 | N/A |
Other clinical investigations support these findings. A separate randomized controlled trial also reported a significant improvement in itch intensity for patients with cholestatic pruritus treated with both 2.5 µg and 5 µg daily doses of nalfurafine over a 4-week period. taylorandfrancis.com A systematic review analyzing four single-arm studies that included a total of 217 patients found that this compound led to a clinically significant decrease in the severity of itching in 67% to 71% of patients. jmir.org These studies collectively affirm the compound's efficacy in alleviating pruritus in this patient population and have shown that the effects can be observed within the first week of treatment. researchgate.netjmir.org
Molecular and Cellular Basis of Nalfurafine Hydrochloride S Therapeutic Specificity
Receptor Subtype Selectivity and Functional Outcome Correlation
The therapeutic action of nalfurafine (B1239173) hydrochloride is primarily dictated by its high affinity and selectivity for the KOR over other opioid receptors, such as the mu (μ) and delta (δ) opioid receptors. nih.govdovepress.com Opioid receptors are G-protein-coupled receptors (GPCRs) that mediate various physiological responses, and the specific receptor subtype an agonist binds to determines its functional outcome. patsnap.com
Nalfurafine hydrochloride was designed based on the "message-address concept," where the 4,5-epoxymorphinan skeleton acts as the "message" common to opioids, and the remaining structural components serve as the "address" that directs its selectivity toward the KOR. nih.gov This high selectivity is crucial for its therapeutic effect. The antipruritic (anti-itch) action is believed to be mediated through the activation of KORs in the central nervous system, which modulates the pathways responsible for the sensation of itch. patsnap.comnih.gov Activation of KOR by endogenous ligands like dynorphin (B1627789) is known to suppress itch, and nalfurafine mimics this effect. nih.govtandfonline.com
By selectively targeting the KOR, nalfurafine minimizes the activation of μ-opioid receptors, which are associated with the rewarding effects and severe side effects of classical opioids, and δ-opioid receptors. nih.govnih.gov Research has demonstrated that nalfurafine is a potent and selective agonist for KORs across various species, including humans, without significant activity at μ- and δ-opioid receptors. nih.govdovepress.com While some studies indicate it may act as a weak partial agonist at the μ-opioid receptor, its affinity and potency at this site are substantially lower than for the KOR. nih.govwikipedia.org This selectivity profile correlates directly with its clinical utility as an antipruritic agent that lacks the typical adverse effects of other KOR agonists, such as dysphoria or aversion. nih.govnih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity (KOR vs. others) |
|---|---|---|---|
| Kappa (KOR) | ~0.05 - 0.2 | ~0.1 | - |
| Mu (MOR) | ~10 - 20 | ~3.1 | ~32-fold higher potency at KOR |
| Delta (DOR) | ~20 - 80 | Relatively low potency | High selectivity for KOR |
Note: The values in the table are approximate and compiled from various in vitro studies nih.govnih.gov. Absolute values can vary based on the specific assay conditions.
Post-receptor Signaling Divergence and Clinical Profile
Beyond receptor selectivity, the therapeutic specificity of this compound is profoundly influenced by the intracellular signaling pathways it activates upon binding to the KOR. researchgate.net Like other GPCRs, KOR activation initiates downstream signaling primarily through two main pathways: the G-protein-mediated pathway and the β-arrestin-mediated pathway. researchgate.netbohrium.com There is growing evidence that the therapeutic effects of KOR agonists are mediated by G-protein signaling, while adverse effects like dysphoria and aversion are linked to the β-arrestin pathway. frontiersin.orgfrontiersin.org
Nalfurafine is considered a "biased agonist," meaning it preferentially activates one pathway over the other. frontiersin.org Specifically, it is described as a G-protein-biased agonist. frontiersin.orgnih.gov It potently activates G-protein signaling, which leads to downstream effects such as the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of certain mitogen-activated protein kinase (MAPK) pathways like ERK1/2. patsnap.comnih.govmdpi.com This G-protein-dependent signaling is thought to be responsible for its antipruritic and analgesic effects. frontiersin.orgnih.gov
In contrast, nalfurafine shows significantly lower potency for recruiting and activating the β-arrestin pathway, which is linked to the activation of other stress-related kinases like p38 MAPK. nih.gov This "functional selectivity" is believed to be the molecular basis for its favorable clinical profile. researchgate.net Unlike prototypical KOR agonists such as U-50,488, which strongly activate both pathways and produce significant aversion, nalfurafine's bias away from β-arrestin signaling allows it to achieve therapeutic effects with a reduced risk of dysphoria, psychotomimesis, and aversion. wikipedia.orgnih.gov This divergence in post-receptor signaling is a key factor in its clinical success as a treatment for pruritus. mdpi.comnih.gov
| Signaling Pathway | Associated Cellular Event | Nalfurafine Potency (EC50, nM) at hKOR | Presumed Clinical Outcome |
|---|---|---|---|
| G-Protein | ERK1/2 Phosphorylation | ~1.4 | Antipruritic/Therapeutic Effect |
| β-Arrestin | p38 Phosphorylation | ~110 | Aversion/Dysphoria (Reduced) |
Note: Data is derived from studies in HEK293 cells expressing human KOR (hKOR) and illustrates the relative potency for different signaling arms. nih.gov The significant difference in EC50 values highlights the G-protein bias.
Genetic and Ethnic Factors in Pharmacodynamic Response
The response to any drug, including this compound, can be influenced by an individual's genetic makeup. Variations in genes that code for drug targets, such as opioid receptors, can alter drug efficacy and pharmacodynamics. The KOR, the target of nalfurafine, is encoded by the OPRK1 gene. wikipedia.org Genetic polymorphisms within OPRK1 have the potential to influence the analgesic and other central nervous system responses to KOR agonists. nih.gov
Furthermore, ethnic differences in drug response, which are often linked to genetic variations, have been observed for many psychotropic drugs. nih.govacnp.org Different ethnic populations can have varying frequencies of genetic polymorphisms in drug-metabolizing enzymes and drug targets. researchgate.net While specific studies on ethnic differences in the pharmacodynamic response to nalfurafine are not widely available, its clinical development and approval in Japan provide extensive data on its effects in an East Asian population. tandfonline.comnih.gov Extrapolating these findings to other ethnic groups should be done with caution, as underlying genetic differences could potentially lead to variations in therapeutic response. nih.gov Future pharmacogenomic studies are needed to clarify the precise impact of OPRK1 variants and ethnic background on the clinical outcomes of nalfurafine treatment.
Adverse Event Profiles and Safety Mechanisms
Mechanisms Underlying Reduced Opioid-Related Side Effects
Nalfurafine's unique pharmacological properties contribute to a lower incidence of common opioid-related side effects such as sedation, respiratory depression, dependence, psychotomimesis, and anhedonia.
The favorable profile of nalfurafine (B1239173) is linked to its selective and partial agonistic activity at KORs, which allows it to exert therapeutic benefits without significant activation of the pathways associated with adverse effects patsnap.com. Unlike typical KOR agonists, nalfurafine does not produce dysphoria or psychotomimetic effects at therapeutic doses nih.govacs.org. The prevailing hypothesis for this improved side-effect profile is the concept of "biased agonism," where the compound preferentially activates certain intracellular signaling pathways over others. While some studies suggest nalfurafine is a G protein-biased agonist, others indicate a bias towards β-arrestin signaling wikipedia.org. Paradoxically, β-arrestin signaling is typically associated with the aversive effects of KOR agonists, indicating that the precise mechanism of nalfurafine's favorable profile is still under investigation wikipedia.org.
Preclinical studies have consistently shown that nalfurafine has a lower propensity for producing sedation compared to other opioids acs.org. While sedation can occur, it is generally mild. In a study originally investigating nalfurafine for postoperative pain, unexpected strong sedation was observed alongside its antinociceptive effects, which led to a change in its clinical development towards antipruritic indications nih.gov.
Respiratory depression is a major life-threatening side effect of MOR agonists. Nalfurafine, acting primarily on KORs, does not inherently cause respiratory depression patsnap.com. In fact, studies in rats have shown that nalfurafine can reverse fentanyl-induced respiratory depression without affecting sedation researchgate.net.
Clinical and preclinical data indicate that nalfurafine has a low liability for dependence. Long-term studies in hemodialysis patients have shown no evidence of physical or psychological dependence after 52 weeks of treatment researchgate.netdovepress.com. Animal studies have also demonstrated a lack of reinforcing effects acs.org.
A significant advantage of nalfurafine over other KOR agonists is its lack of psychotomimetic effects, such as hallucinations and dysphoria, at therapeutic doses nih.govacs.org. While high doses in animal studies have induced place aversion, this is not observed at therapeutic levels in humans wikipedia.org.
Animal studies have indicated that nalfurafine does not induce anhedonia-like behaviors researchgate.net. This is in contrast to other KOR agonists that are known to cause dysphoria and a reduced ability to experience pleasure.
Neurological Safety Profile Research
A post-marketing surveillance study involving 3,762 hemodialysis patients reported the following neurological and psychiatric adverse drug reactions nih.gov:
| Adverse Drug Reaction | Number of Patients (%) |
|---|---|
| Insomnia | 127 (3.38%) |
| Somnolence | 32 (0.85%) |
| Dizziness | 23 (0.61%) |
| Delirium | 5 (0.13%) |
| Depression | 4 (0.11%) |
| Hallucination | 7 (0.19%) |
Coadministration with other central nervous system-acting drugs, such as hypnotics or antidepressants, may enhance the risk of these adverse events nih.gov.
Hepatic and Renal Safety Considerations in Specific Patient Populations
Nalfurafine hydrochloride is approved for the treatment of pruritus in patients with chronic kidney disease undergoing hemodialysis and in patients with chronic liver disease. Its safety in these specific populations has been a key area of investigation.
Nalfurafine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 nih.govresearchgate.net. In patients with chronic liver disease, post-marketing surveillance of 1,186 patients found that the incidence of adverse drug reactions was 9.4% tandfonline.com. The most common serious adverse drug reaction was hepatic encephalopathy in four cases; however, a causal relationship with nalfurafine could not be confirmed due to the underlying disease and concomitant medications tandfonline.com. Long-term studies in this population have shown no significant toxicity based on serum biochemical analyses, indicating a favorable hepatic safety profile cornell.eduplos.org.
Cardiovascular and Renal Systemic Effects
Studies in conscious rats have shown that both intravenous and oral administration of nalfurafine can lead to a decrease in mean arterial pressure nih.gov. This blood pressure-lowering effect may be beneficial in hypertensive patients but requires monitoring. There is no available data to suggest that nalfurafine causes QT interval prolongation.
Nalfurafine exhibits significant effects on the renal system. It produces a marked diuresis, or increased urine output nih.gov. This diuretic effect is accompanied by antinatriuresis (decreased sodium excretion) and antikaliuresis (decreased potassium excretion) nih.gov. The mechanism for this is believed to be the inhibition of vasopressin synthesis or release nih.gov. This unique renal profile suggests potential therapeutic applications in conditions of volume overload, and it may enhance the diuretic efficacy of standard diuretics while limiting electrolyte loss nih.gov.
Interactions and Combination Therapies
Potential Drug-Drug Interactions (e.g., CYP3A4, P-glycoprotein)
The metabolism and transport of nalfurafine (B1239173) hydrochloride are key factors in its potential for drug-drug interactions. The primary enzyme involved in the metabolism of nalfurafine is cytochrome P450 3A4 (CYP3A4), which is responsible for its decyclopropylmethylation. researchgate.net This reliance on CYP3A4 suggests a potential for interactions with drugs that inhibit, induce, or are also substrates of this enzyme. pharmacytimes.com
Regarding drug transport, nalfurafine has been identified as a substrate for P-glycoprotein (P-gp), an important efflux transporter. researchgate.netnih.gov In vitro studies have confirmed that nalfurafine is transported by P-gp. However, these studies also showed that nalfurafine does not have an inhibitory effect on P-gp-mediated transport of other substrates, such as digoxin (B3395198). nih.gov Animal studies further support this, indicating that the co-administration of P-gp substrates like digoxin or verapamil (B1683045) does not significantly alter nalfurafine concentrations at the blood-brain barrier. nih.gov Consequently, it is considered unlikely that nalfurafine transport is affected by other P-gp substrates or that it would inhibit the transport of co-administered P-gp substrate drugs. nih.gov
| Interacting Protein | Role of Nalfurafine | Implication |
|---|---|---|
| CYP3A4 | Substrate | Potential for interactions with CYP3A4 inhibitors and inducers. researchgate.netpharmacytimes.com |
| P-glycoprotein (P-gp) | Substrate | Transported by P-gp. researchgate.netnih.gov |
| P-glycoprotein (P-gp) | Not an inhibitor | Unlikely to inhibit the P-gp-mediated transport of other drugs. nih.gov |
Combination Therapy Research (e.g., with MOR ligands for pain, with standard diuretics)
Research has been conducted to evaluate the use of this compound in combination with other medications to enhance therapeutic effects.
Combination with Mu-Opioid Receptor (MOR) Ligands for Pain
Nalfurafine has been studied as a potential adjunctive therapy with traditional mu-opioid receptor (MOR) agonists like morphine for pain relief. Preclinical findings indicate that nalfurafine can significantly augment the supraspinal analgesic effects of morphine. psu.edu This suggests that co-administration could lead to an opioid-sparing effect. Additionally, nalfurafine was found to decrease morphine-induced conditioned place preference in animal models, pointing to a potential reduction in the rewarding properties of MOR agonists. psu.edu
Combination with Standard Diuretics
The diuretic effects of nalfurafine have prompted investigations into its combination with standard diuretics. Preclinical studies have demonstrated that when nalfurafine is administered with loop diuretics (furosemide), thiazide diuretics (hydrochlorothiazide), or potassium-sparing diuretics (amiloride), it enhances the diuretic response. nih.govnih.gov A significant outcome of this combination is the limitation of electrolyte loss, particularly sodium and potassium, which is a common issue with standard diuretic treatments. nih.govnih.govresearchgate.net The combination therapy was also observed to lower mean arterial pressure more effectively than diuretics alone. nih.govnih.gov
| Diuretic | Combination Effect on Urine Output | Combination Effect on Electrolyte Excretion |
|---|---|---|
| Furosemide (B1674285) | Increased | Decreased sodium and potassium (IV); Limited sodium (oral). nih.govnih.gov |
| Hydrochlorothiazide (HCTZ) | Increased | Decreased sodium and potassium. nih.govnih.gov |
| Amiloride | Increased | Decreased sodium. nih.govnih.gov |
Comparative Efficacy and Safety with Other Antipruritic Agents
The clinical utility of this compound for pruritus has been evaluated in comparison to other existing antipruritic therapies.
A comparative study between nalfurafine and narrow-band ultraviolet B (NB-UVB) phototherapy for hemodialysis-associated pruritus found that both treatments provided a significant reduction in itch intensity. tandfonline.com There was no significant difference in the degree of pruritus improvement between the two groups. However, the antipruritic effect of NB-UVB was observed to be more sustained after the cessation of treatment compared to nalfurafine. tandfonline.com
When compared with other oral medications for uremic pruritus, such as gabapentin (B195806) and pregabalin (B1679071), differences in efficacy have been noted. nih.gov A review of studies indicated that pregabalin might offer a more substantial reduction in pruritus scores. Specifically, one study reported that pregabalin reduced the Visual Analog Scale (VAS) for pruritus by 66 mm at 12 weeks, a reduction described as "remarkably larger" than the 41.6 mm at 24 weeks and 44 mm at 52 weeks observed in long-term studies of nalfurafine. nih.gov
| Treatment | Comparative Efficacy Finding |
|---|---|
| Narrow-Band UVB (NB-UVB) | No significant difference in itching improvement compared to nalfurafine; longer-lasting effect after treatment cessation. tandfonline.com |
| Pregabalin | Reported to cause a larger reduction in pruritus VAS scores compared to nalfurafine in separate studies. nih.gov |
Future Directions and Unanswered Questions in Nalfurafine Hydrochloride Research
Elucidation of Broader Therapeutic Applications
While nalfurafine (B1239173) hydrochloride is currently used to treat pruritus, particularly in patients with chronic kidney disease, preliminary studies and preclinical data suggest its potential utility in a wider range of conditions. nih.gov Research is actively exploring its efficacy in pain management, mood disorders, and substance use disorders.
In the realm of pain management , nalfurafine was initially developed as an analgesic and has shown antinociceptive activity in various pain models. researchgate.net However, its clinical development for pain has been hampered by a narrow therapeutic window. researchgate.netnih.gov Future research will likely focus on identifying specific types of pain where nalfurafine may be most effective and exploring combination therapies to enhance its analgesic properties while minimizing side effects.
The potential of KOR agonists in mood disorders is another area of active investigation. nih.gov Preclinical studies are examining the effects of nalfurafine on anxiety and depression-like behaviors. Similarly, its role in substance use disorders is being explored, with studies investigating its ability to modulate the rewarding effects of drugs of abuse. nih.gov
Furthermore, nalfurafine has demonstrated potent diuretic effects . Studies in animal models have shown that it can increase urine output and, when combined with standard diuretics, can enhance their efficacy while limiting electrolyte loss. mdpi.com This suggests a potential therapeutic application in conditions such as hypertension, fluid overload, and heart failure. mdpi.com
| Potential Therapeutic Application | Supporting Evidence |
| Pain Management | Preclinical antinociceptive activity in various pain models. researchgate.netnih.gov |
| Mood Disorders | Ongoing preclinical research into effects on anxiety and depression. nih.gov |
| Substance Use Disorders | Studies investigating modulation of drug reward pathways. nih.gov |
| Diuresis | Demonstrated diuretic and electrolyte-sparing effects in animal models. mdpi.com |
Advanced Understanding of Biased Agonism and its Clinical Relevance
A key area of future research is the advanced understanding of nalfurafine hydrochloride's biased agonism at the kappa-opioid receptor and its clinical implications. Biased agonism refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another. In the case of nalfurafine, it is considered a G protein-biased agonist, meaning it preferentially activates the G protein signaling pathway, which is associated with therapeutic effects like analgesia and antipruritus, over the β-arrestin pathway, which is linked to adverse effects such as dysphoria and sedation. researchgate.netnih.gov
Studies have shown that nalfurafine is significantly more potent at activating G protein-dependent signaling (measured by ERK1/2 phosphorylation) compared to the β-arrestin-dependent pathway (measured by p38 MAPK activation). jst.go.jp This bias is more pronounced at the human KOR than the rodent KOR, which may explain its favorable side-effect profile in clinical use. jst.go.jp
Future research will aim to:
Quantify the bias factor of nalfurafine and its analogues more precisely using a variety of in vitro assays.
Elucidate the molecular mechanisms underlying this biased signaling.
Establish a clearer correlation between the degree of biased agonism and specific clinical outcomes.
A deeper understanding of biased agonism could lead to the rational design of new KOR agonists with even more favorable therapeutic profiles, maximizing efficacy while minimizing unwanted side effects.
Development of Novel Analogues and Derivatives
Building on the unique pharmacological profile of this compound, researchers are actively developing novel analogues and derivatives with improved properties. nih.gov The goal is to create compounds with enhanced efficacy, better selectivity, and a more favorable side-effect profile.
One promising approach is the development of analogues with a higher degree of G protein bias than nalfurafine itself. For example, the analogue SYK-309 , which has a 3S-hydroxy group, has been shown to have a higher selectivity for G protein-mediated signaling compared to nalfurafine. nih.gov
Another area of exploration is the development of dual-functioning KOR/DOR (delta-opioid receptor) agonists . The rationale behind this approach is that simultaneous activation of both receptors may produce synergistic analgesic effects while mitigating the adverse effects associated with selective KOR agonism. researchgate.net Two such analogues, compound 21 and compound 23 , have shown a longer duration of action in pain models and did not act as reinforcers, suggesting a lower abuse potential. researchgate.net Furthermore, compound 21 exhibited fewer sedative effects than nalfurafine. researchgate.net
The structure-activity relationship (SAR) of nalfurafine is being systematically studied through the design and synthesis of numerous analogues. researchgate.net These studies aim to identify the key structural features responsible for its therapeutic effects and to guide the development of the next generation of KOR agonists.
| Analogue/Derivative | Key Feature | Potential Advantage |
| SYK-309 | Higher G protein bias | Potentially improved side-effect profile |
| Compound 21 | Dual KOR/DOR agonist | Longer duration of action, reduced sedation |
| Compound 23 | Dual KOR/DOR agonist | Longer duration of action, no reinforcing properties |
Exploration of this compound's Effects on Specific Pathological Pathways
Future research will also delve deeper into the specific pathological pathways modulated by this compound. Understanding these molecular mechanisms will provide a more complete picture of its therapeutic effects and may reveal new therapeutic targets.
One area of interest is the compound's effect on the protein kinase A (PKA) signaling pathway . Studies have shown that this compound can inhibit PKA activation. nih.gov This inhibition is linked to the induction of melanophagy (the degradation of melanin), suggesting a potential application in pigmentation disorders. nih.gov
Another important pathway under investigation is the mTOR (mammalian target of rapamycin) pathway . The prototypical KOR agonist U50,488H has been shown to activate the mTOR pathway, which is associated with its aversive effects. bohrium.com Notably, nalfurafine does not appear to activate this pathway, which may contribute to its improved side-effect profile. bohrium.com
Further research is needed to fully elucidate the downstream effects of nalfurafine on these and other signaling cascades. This will not only enhance our understanding of its existing therapeutic actions but may also identify new and unexpected applications for this versatile compound.
Global Clinical Development and Real-World Evidence Studies
While this compound is approved for clinical use in Japan for the treatment of uremic pruritus, its global clinical development is an ongoing process. researchgate.net Clinical trials have been conducted in other regions, including the United States, to evaluate its efficacy and safety for this indication. nih.gov However, it has not yet received approval from the European Medicines Agency. researchgate.net
Future efforts in this area will likely focus on:
Conducting additional clinical trials in diverse patient populations and for new indications.
Gathering more extensive real-world evidence from post-marketing surveillance studies to further characterize its long-term safety and effectiveness in routine clinical practice. acs.org
Investigating the efficacy of different formulations , such as orally disintegrating tablets, to improve patient convenience and adherence.
A post-marketing surveillance study in Japan involving 3,762 hemodialysis patients with intractable pruritus demonstrated the continued safety and efficacy of oral this compound in a real-world setting. acs.org Such studies are crucial for providing a comprehensive understanding of a drug's performance outside the controlled environment of clinical trials.
The global clinical development and collection of real-world evidence will be essential for expanding access to this compound and for solidifying its place in the therapeutic armamentarium for a range of conditions.
Q & A
Q. What is the primary mechanism of action of nalfurafine hydrochloride in alleviating pruritus?
this compound is a selective κ-opioid receptor (KOR) agonist that exerts antipruritic effects by modulating central and peripheral KOR signaling. Preclinical studies demonstrate its high affinity for KORs, inhibiting itch-specific neuronal pathways without activating μ-opioid receptors linked to addiction . Clinical trials in hemodialysis patients showed rapid efficacy (within 7 days) and sustained suppression of pruritus over 52 weeks, supporting its central KOR-mediated mechanism .
Q. What are the standard dosing protocols for this compound in clinical trials?
In randomized controlled trials (RCTs), oral doses of 2.5 μg or 5 μg daily were administered for 2–12 weeks, with efficacy assessed using Visual Analog Scale (VAS) scores and physician-reported outcomes. Long-term studies (up to 52 weeks) maintained these doses, demonstrating sustained safety and efficacy without dose escalation .
Q. How are patient-reported outcomes (PROs) integrated into pruritus efficacy assessments?
PROs rely on validated tools like the 100-mm VAS (0 = no itch, 100 = maximum itch) and structured questionnaires. In chronic liver disease studies, repeated PROs during follow-up appointments enabled longitudinal tracking of symptom severity and drug response .
Q. What are the common adverse drug reactions (ADRs) observed in clinical trials?
Mild ADRs (e.g., insomnia, somnolence) were reported in 16–35% of patients, resolving without intervention. Phase III trials noted dose-dependent ADRs: 35.1% (5 μg), 25% (2.5 μg), and 16.2% (placebo). No addiction risks were observed despite long-term use .
Advanced Research Questions
Q. How do preclinical models reconcile contradictory findings between rodent and primate responses to nalfurafine?
Rodent models (e.g., Sprague-Dawley rats) use PCP-induced itch with pre-treatment protocols (nalfurafine administered 5 min pre-PCP), while primate studies focus on acute itch induction. Discrepancies in efficacy may arise from species-specific KOR expression patterns or metabolic differences, necessitating cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What experimental designs are critical for assessing long-term safety in open-label trials?
Non-interventional, prospective designs with repeated PROs and biochemical monitoring (e.g., liver/kidney function) are used. A 52-week study in hemodialysis patients employed quarterly safety assessments, including addiction liability evaluations via DSM-V criteria, confirming no dependence .
Q. How does CYP3A4-mediated metabolism influence nalfurafine’s pharmacokinetics?
Nalfurafine undergoes decyclopropylmethylation via CYP3A4, with potential drug-drug interactions (DDIs) in patients on CYP3A4 inhibitors/inducers. In vitro studies using human hepatocytes recommend dose adjustments when co-administered with strong CYP3A4 modulators .
Q. What molecular pathways beyond KOR agonism contribute to nalfurafine’s effects?
In B16F1 melanoma cells, nalfurafine induces melanophagy (lysosomal degradation of melanosomes) via protein kinase A (PKA) inhibition. This pathway, independent of pruritus, suggests therapeutic potential in hyperpigmentation disorders. PKA activation assays and autophagy inhibitors (e.g., chloroquine) validate this mechanism .
Q. How do post-marketing surveillance studies address real-world efficacy variability?
A 3,762-patient surveillance study (2010–2015) analyzed physician-assessed itch severity scores and Shiratori’s severity scales. Subgroup analyses identified reduced efficacy in patients with advanced liver cirrhosis, highlighting the need for biomarker-driven dosing (e.g., serum cytokine profiling) .
Methodological Considerations
- Animal Models : Use PCP-induced itch in rats for mechanistic studies, ensuring pre-treatment timing (5 min pre-agonist) aligns with PK profiles .
- Cell-Based Assays : For melanophagy studies, combine α-MSH stimulation with nalfurafine in B16F1 cells, using LC3-II/autophagosome markers for quantification .
- Clinical Endpoints : Prioritize VAS for rapid efficacy assessment and PROs for long-term adherence monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
